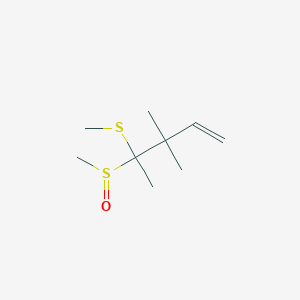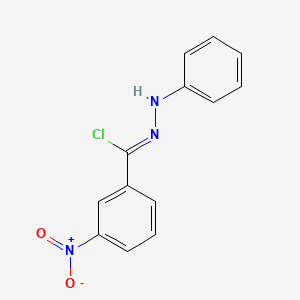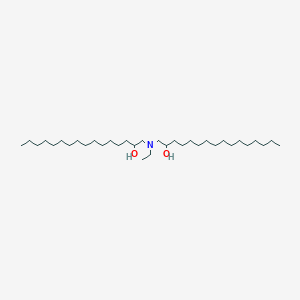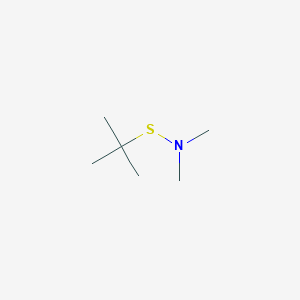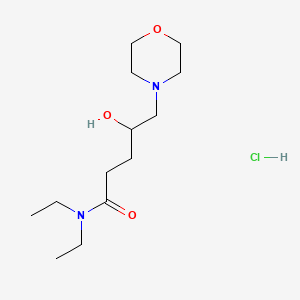
N-Ethyl-N-methyloctan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methyloctan-1-amine is an organic compound classified as a tertiary amine. It consists of an octane chain with an ethyl and a methyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyloctan-1-amine typically involves the alkylation of secondary amines. One common method is the reaction of N-methyloctan-1-amine with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the secondary amine attacks the ethyl iodide, resulting in the formation of the tertiary amine.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyloctan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound back to its secondary amine form.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: N-Methyloctan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-methyloctan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: this compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyloctan-1-amine involves its interaction with biological molecules through its nitrogen atom. The nitrogen atom can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile compound in biochemical reactions. Its molecular targets include enzymes and receptors that interact with amine groups.
Comparison with Similar Compounds
Similar Compounds
N-Methyloctan-1-amine: A secondary amine with similar properties but lacks the ethyl group.
N,N-Dimethyloctan-1-amine: Another tertiary amine with two methyl groups instead of an ethyl and a methyl group.
N-Ethyl-N-methylhexan-1-amine: A shorter chain analogue with similar chemical behavior.
Uniqueness
N-Ethyl-N-methyloctan-1-amine is unique due to its specific combination of an ethyl and a methyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Properties
CAS No. |
65446-51-7 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-ethyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-9-10-11-12(3)5-2/h4-11H2,1-3H3 |
InChI Key |
VBESUKCLGKGCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)

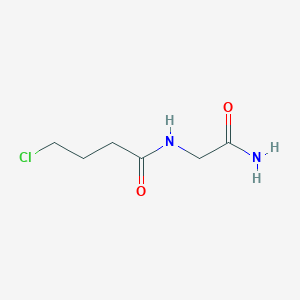
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)
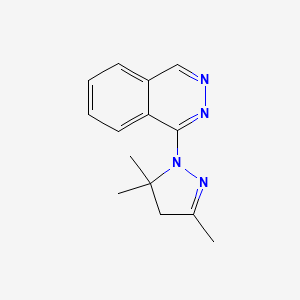
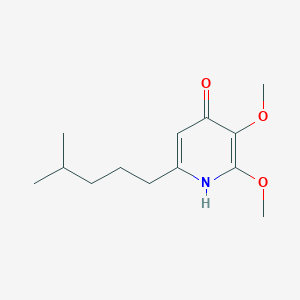
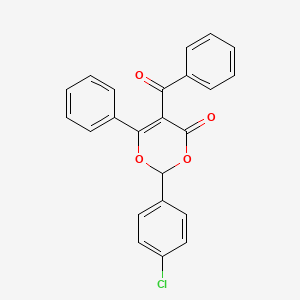
![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
